![molecular formula C24H22O5 B127527 3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde CAS No. 235106-84-0](/img/structure/B127527.png)
3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as FMME and is a derivative of benzaldehyde.
作用机制
The mechanism of action of FMME is not fully understood. However, studies have suggested that FMME may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMME may also work by inducing apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
FMME has been found to have a low toxicity profile and does not cause any significant biochemical or physiological effects in animals. However, more research is needed to fully understand the long-term effects of FMME on the human body.
实验室实验的优点和局限性
One of the main advantages of FMME is its low toxicity profile, which makes it a safe compound to work with in laboratory experiments. However, the synthesis of FMME can be challenging and requires specialized equipment and expertise. Additionally, the cost of FMME may be prohibitive for some research labs.
未来方向
There are several future directions for the research on FMME. One area of interest is the development of new cancer treatments using FMME. Researchers are also exploring the potential of FMME as a new class of antibiotics. In addition, more research is needed to fully understand the mechanism of action of FMME and its long-term effects on the human body.
Conclusion:
FMME is a chemical compound that has shown potential in various scientific research applications, including cancer research and the development of new antibiotics. While the synthesis of FMME can be challenging, its low toxicity profile makes it a safe compound to work with in laboratory experiments. Further research is needed to fully understand the mechanism of action of FMME and its potential applications in various fields.
合成方法
FMME can be synthesized using the Pechmann condensation reaction. In this reaction, 2-methoxyphenol and 4-methoxybenzaldehyde are mixed with a catalyst and heated under reflux. The reaction produces FMME as a yellow solid with a melting point of 146-148°C.
科学研究应用
FMME has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that FMME has anti-cancer properties and can inhibit the growth of cancer cells. FMME has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
235106-84-0 |
|---|---|
产品名称 |
3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde |
分子式 |
C24H22O5 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
3-[(5-formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C24H22O5/c1-27-19-8-6-18(7-9-19)24(20-12-16(14-25)4-10-22(20)28-2)21-13-17(15-26)5-11-23(21)29-3/h4-15,24H,1-3H3 |
InChI 键 |
SCRMCRPZPBZVMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C=O)OC)C3=C(C=CC(=C3)C=O)OC |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C=O)OC)C3=C(C=CC(=C3)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
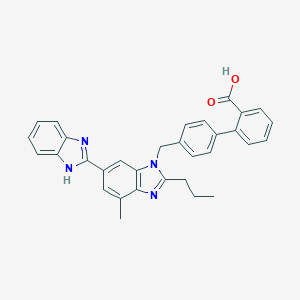
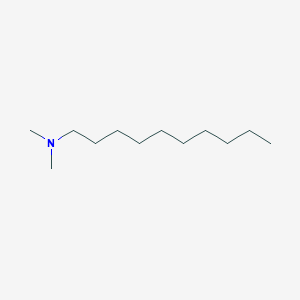
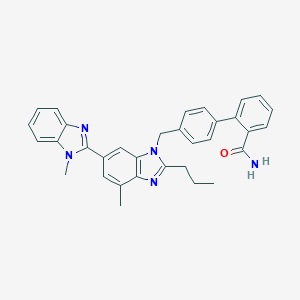
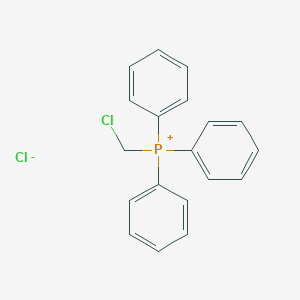

![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)
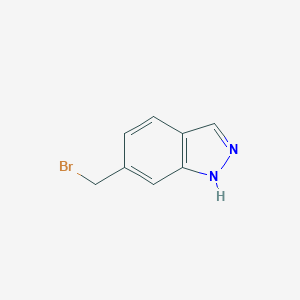

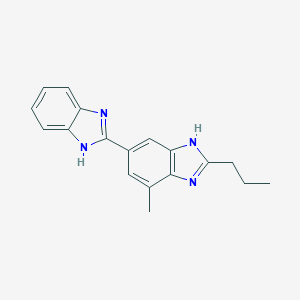
![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)